Cyclopropyl(2-fluorophenyl)methanamine

Description

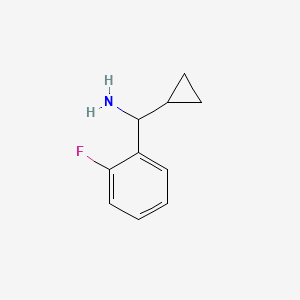

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(2-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPDSOISFOQZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276556 | |

| Record name | α-Cyclopropyl-2-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844817-70-5 | |

| Record name | α-Cyclopropyl-2-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844817-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopropyl-2-fluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopropyl 2 Fluorophenyl Methanamine and Analogous Structures

Established Approaches for Cyclopropylamine (B47189) Core Formation

The construction of the cyclopropylamine core is achievable through several established synthetic routes. These methods offer varying degrees of efficiency, substrate scope, and stereocontrol, providing chemists with a versatile toolkit for accessing these valuable building blocks.

Cyclization and Amination Strategies

One direct approach to cyclopropylamines involves the amination of cyclopropanol (B106826) derivatives. This method offers a straightforward and scalable route where cyclopropanol is treated with ammonia (B1221849) or primary/secondary amines, often in the presence of a catalyst, to yield the corresponding cyclopropylamine. longdom.org This transformation leverages the accessibility of cyclopropanols and provides a direct entry to the desired amine functionality.

Reductive Amination Protocols

Reductive amination represents a versatile and widely employed method for the synthesis of amines, including cyclopropylamines. longdom.org This protocol typically involves the reaction of a carbonyl compound, such as cyclopropanecarboxaldehyde, with ammonia or a primary amine to form an intermediate imine, which is then reduced in situ to the desired cyclopropylamine. longdom.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) or catalytic hydrogenation. longdom.org

| Starting Material | Amine Source | Reducing Agent | Product |

| Cyclopropanecarboxaldehyde | Ammonia | Sodium Borohydride | Cyclopropylamine |

| Cyclopropanecarboxaldehyde | Primary Amine | H₂/Metal Catalyst | N-Substituted Cyclopropylamine |

| Cyclopropyl (B3062369) Ketone | Ammonia | Sodium Borohydride | 1-Substituted Cyclopropylamine |

This table illustrates typical combinations of reactants and reagents used in the reductive amination synthesis of cyclopropylamines.

Reactions of Halogenated Cyclopropanes with Nitrogen Nucleophiles

Halogenated cyclopropanes serve as valuable precursors for the synthesis of cyclopropylamines through nucleophilic substitution reactions. longdom.org For instance, cyclopropyl halides can react with ammonia or various primary and secondary amines to afford the corresponding cyclopropylamine derivatives. longdom.org The reactivity of the halide is a key factor in this reaction, with iodides and bromides being more reactive than chlorides. In some cases, these reactions may proceed through an elimination-addition mechanism involving a cyclopropene (B1174273) intermediate. researchgate.net

| Halogenated Cyclopropane (B1198618) | Nitrogen Nucleophile | Product |

| Cyclopropyl Bromide | Ammonia | Cyclopropylamine |

| Cyclopropyl Chloride | Diethylamine | N,N-Diethylcyclopropylamine |

| 1-Bromo-2-phenylcyclopropane | Aniline | N-Phenyl-2-phenylcyclopropylamine |

This table provides examples of nucleophilic substitution reactions to form cyclopropylamines.

Kulinkovich-De Meijere Reaction and its Catalytic Variants

A powerful method for the synthesis of cyclopropylamines is the Kulinkovich-de Meijere reaction. organic-chemistry.orgsynarchive.com This reaction is a modification of the original Kulinkovich reaction and involves the treatment of N,N-dialkylamides with Grignard reagents in the presence of a stoichiometric amount of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgacsgcipr.org The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the amide to form the cyclopropylamine product. organic-chemistry.orgacsgcipr.org While stoichiometric amounts of the titanium reagent often provide better yields, catalytic variants have also been developed. organic-chemistry.org The use of methyltitanium triisopropoxide can also be advantageous. organic-chemistry.org

The mechanism involves the initial formation of a titanacyclopropane from the Grignard reagent and the titanium alkoxide. organic-chemistry.org This intermediate then undergoes insertion of the amide's carbonyl group to form an oxatitanacyclopentane. organic-chemistry.org Unlike the corresponding intermediate in the standard Kulinkovich reaction with esters, this intermediate undergoes ring-opening to an iminium-titanium oxide inner salt, which then cyclizes to the final cyclopropylamine. organic-chemistry.org

Kulinkovich-Szymoniak Reaction for Primary Cyclopropylamines

For the direct synthesis of primary cyclopropylamines, the Kulinkovich-Szymoniak reaction offers a significant advantage. synarchive.comorganic-chemistry.orgwikipedia.org This modification of the Kulinkovich reaction utilizes nitriles as the starting material instead of amides. organic-chemistry.orgorganic-chemistry.org The reaction of a nitrile with a Grignard reagent in the presence of stoichiometric titanium(IV) isopropoxide, followed by treatment with a Lewis acid like boron trifluoride etherate, efficiently yields primary cyclopropylamines. organic-chemistry.orgwikipedia.org The Lewis acid is crucial for promoting the conversion of the intermediate azatitanacycle to the desired product. organic-chemistry.org Without it, ketones can be formed as the major product. organic-chemistry.org

| Substrate | Key Reagents | Product Type |

| N,N-Dialkylamide | Grignard Reagent, Ti(OiPr)₄ | N,N-Dialkylcyclopropylamine |

| Nitrile | Grignard Reagent, Ti(OiPr)₄, BF₃·OEt₂ | Primary Cyclopropylamine |

This table compares the key features of the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions.

Michael-Initiated Ring Closure Techniques

Michael-initiated ring closure (MIRC) reactions provide another important avenue for the synthesis of cyclopropane rings, including those bearing amine functionalities. acs.orgnih.gov This strategy involves the conjugate addition of a nucleophile to an activated alkene, creating an enolate that subsequently undergoes an intramolecular nucleophilic substitution to close the three-membered ring. nih.govrsc.org The development of enantioselective MIRC reactions has been a significant advancement, allowing for the synthesis of chiral cyclopropane derivatives with high levels of stereocontrol. rsc.org These reactions can be catalyzed by a variety of chiral catalysts, including organocatalysts and metal complexes. researchgate.net

Introduction of the 2-Fluorophenyl Moiety

The incorporation of a fluorine atom onto an aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity and metabolic stability. scispace.comresearchgate.net Consequently, the development of methods to introduce fluorinated aryl groups is a key focus in organic synthesis.

Aminofluorination of Alkenes and Dienes

A direct and atom-economical approach to β-fluoroamines involves the aminofluorination of alkenes. nih.gov This reaction simultaneously forms a carbon-fluorine and a carbon-nitrogen bond across a double bond. A copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes provides a direct route to a wide range of β-fluoroalkylamines. nih.gov This method uses an electrophilic amination strategy with O-benzoylhydroxylamines as alkylamine precursors and triethylamine (B128534) trihydrofluoride (Et3N•3HF) as an inexpensive and effective fluoride (B91410) source. nih.govnih.gov The reaction proceeds under mild conditions with high regioselectivity and tolerates diverse functional groups. nih.gov For the synthesis of a precursor to the target molecule, one could envision using a vinylcyclopropane (B126155) derivative and a 2-fluoroaniline-derived aminating agent, although the direct application to this specific scaffold requires further investigation.

Key features of this methodology include:

Directness: Forms C-F and C-N bonds in a single step. nih.gov

Broad Scope: Applicable to a variety of alkenes and 1,3-dienes. nih.gov

Mild Conditions: Typically catalyzed by copper complexes. duke.edu

Strategies Employing Fluorinated Reagents

The introduction of fluorine can be achieved using specialized fluorinating reagents, which are broadly classified as nucleophilic or electrophilic. researchgate.net Electrophilic fluorinating agents, such as those derived from N-F compounds (e.g., Selectfluor®), are particularly effective for the fluorination of electron-rich substrates. nih.gov These reagents have made fluorination reactions more direct and less cumbersome compared to using elemental fluorine. scispace.com For instance, the direct fluorination of an aryl precursor, such as cyclopropyl(phenyl)methanamine, could be envisioned, although controlling regioselectivity to favor the 2-position would be a significant challenge.

Alternatively, a more controlled approach involves using pre-fluorinated building blocks. Syntheses can start from commercially available 2-fluoro-substituted aromatics like 2-fluorobenzaldehyde (B47322) or 2-fluorobenzonitrile. nih.govresearchgate.net This strategy avoids potentially low-yielding or non-selective late-stage fluorination steps and is often preferred in synthetic campaigns.

| Reagent Type | Example | Application |

| Electrophilic | N-Fluorodibenzenesulfonimide (NFSI) | Asymmetric α-fluorination of carbonyl compounds. |

| Electrophilic | Selectfluor® | Fluorination of a wide range of nucleophiles, including enolates and aromatics. |

| Nucleophilic | Alkali Metal Fluorides (e.g., KF) | Halogen Exchange (Halex) reactions, typically on activated aromatic rings. |

Biomimetic Transamination for Fluorine-Containing Amines

Biomimetic transamination represents a concise and effective method for preparing amines from carbonyl compounds, mimicking the biological process that interconverts amino acids and keto acids. benthamdirect.combioorganica.com.ua This approach has been successfully applied to the synthesis of various fluorine-containing amines, which are of significant interest to the pharmaceutical industry. benthamdirect.combohrium.comresearchgate.net The core of this method is the 1,3-proton shift (azomethine-azomethine isomerization) of an imine formed between a fluorinated carbonyl compound and a suitable amine, such as benzylamine. bohrium.comresearchgate.net

For the synthesis of Cyclopropyl(2-fluorophenyl)methanamine, this strategy would involve the reaction of cyclopropyl 2-fluorophenyl ketone with an amine donor. researchgate.net This method is a metal-free alternative to reductive amination and is often scalable and practical. benthamdirect.combohrium.com The development of asymmetric variants of this reaction allows for the synthesis of chiral fluorinated amines with high stereoselectivity. bohrium.com

| Step | Description |

| 1. Imine Formation | The fluorinated ketone (e.g., cyclopropyl 2-fluorophenyl ketone) condenses with an amine (e.g., benzylamine) to form an azomethine (imine). |

| 2. Isomerization | A base catalyzes a 1,3-proton shift, converting the initial imine to its tautomeric form. |

| 3. Hydrolysis | The resulting imine is hydrolyzed, typically with aqueous acid, to release the desired primary amine. researchgate.net |

Convergent Synthesis Strategies for this compound Scaffolds

Convergent synthesis, where different fragments of the target molecule are prepared separately and then joined, is often the most efficient approach for complex molecules. For this compound, the most direct and widely used convergent strategy is reductive amination. byu.eduvaia.com

This two-step, one-pot process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. byu.edu To synthesize this compound, two primary disconnections are possible:

Route A: Reaction of 2-fluorobenzaldehyde with cyclopropylamine.

Route B: Reaction of cyclopropyl methyl ketone with 2-fluoroaniline.

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the imine without affecting the carbonyl group of the starting material. byu.edukoreascience.kr

| Reagent | Key Features |

| Sodium Cyanoborohydride (NaBH3CN) | A classic reagent, effective under mildly acidic conditions, but generates toxic cyanide byproducts. byu.edu |

| Sodium Triacetoxyborohydride (STAB) | A milder and less toxic alternative, highly effective for a wide range of aldehydes and ketones. byu.edu |

| Borane Complexes (e.g., Benzylamine-Borane) | Air-stable complexes that can be used in both protic and aprotic solvents under mild conditions. byu.edu |

This approach is highly versatile and benefits from the commercial availability of a wide array of substituted aldehydes, ketones, and amines, making it a cornerstone for the synthesis of libraries of amine-containing compounds for drug discovery. nih.govthieme.denih.gov

Stereochemical Control in the Synthesis of Cyclopropyl 2 Fluorophenyl Methanamine Derivatives

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount in modern drug development to ensure the therapeutic efficacy and safety of chiral drugs. For derivatives of Cyclopropyl(2-fluorophenyl)methanamine, several approaches have been explored to control the absolute configuration of the stereocenters.

Asymmetric cyclopropanation of olefins is a direct and powerful method for constructing chiral cyclopropane (B1198618) rings. caltech.edu This approach often involves the use of a chiral catalyst to control the facial selectivity of the carbene addition to the double bond.

One notable example is the enantioselective synthesis of a key intermediate for fluorinated cyclopropane derivatives, which was achieved through the asymmetric cyclopropanation of α-fluorostyrene. nih.gov This reaction utilized an enantiopure copper catalytic system composed of a chiral bis(oxazoline) ligand and copper(I) triflate. nih.gov The use of such chiral ligands creates a chiral environment around the metal center, which directs the approach of the diazo reagent and the olefin, leading to the preferential formation of one enantiomer of the cyclopropane product.

Rhodium(II) carboxylates are also highly effective catalysts for asymmetric cyclopropanation. nih.gov Chiral dirhodium(II) catalysts, for instance, can activate diazo compounds to form chiral rhodium-carbene intermediates. These intermediates then react with olefins in a stereocontrolled manner to yield enantioenriched cyclopropanes. nih.gov The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high diastereo- and enantioselectivity.

The following table summarizes representative catalyst systems used in asymmetric cyclopropanation for the synthesis of precursors to chiral cyclopropylamines.

| Catalyst System | Ligand Type | Reactants | Key Features |

| Copper(I) triflate | Chiral bis(oxazoline) | α-fluorostyrene, Diazoacetate | Enantiopure copper catalytic system for the synthesis of fluorinated cyclopropanes. nih.gov |

| Rhodium(II) carboxylate | Chiral Carboxamidates | Styrene (B11656) derivatives, N-sulfonyl 1,2,3-triazoles | Efficient for generating chiral cyclopropane carboxaldehydes with high enantioselectivity. nih.gov |

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. For the synthesis of chiral amines, N-sulfinyl imines have emerged as a particularly versatile and reliable class of chiral auxiliaries. wikipedia.orgnih.gov

The use of tert-butanesulfinamide as a chiral auxiliary has been extensively developed for the asymmetric synthesis of a wide variety of amines. yale.edu The condensation of a ketone or aldehyde with an enantiopure sulfinamide generates a chiral N-sulfinyl imine. The subsequent nucleophilic addition to the carbon-nitrogen double bond is directed by the bulky sulfinyl group, leading to the formation of a new stereocenter with high diastereoselectivity. wikipedia.orgresearchgate.net The sulfinyl group can then be readily cleaved under acidic conditions to afford the chiral primary amine. wikipedia.org

In the context of cyclopropylamine (B47189) synthesis, a notable application involves the reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents. nih.gov This transformation proceeds through a 1,3-dehydrohalogenation to form an intermediate cyclopropylideneamine, followed by the addition of the Grignard reagent to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent deprotection provides the N-unprotected 1-substituted cyclopropylamines. nih.gov While a direct application to this compound is not explicitly detailed in the literature, this methodology represents a viable and powerful strategy for its enantioselective synthesis.

| Chiral Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio (d.r.) |

| N-tert-butanesulfinamide | Addition to N-sulfinyl imine | Aromatic Aldehyde | Chiral homoallylic amine | up to >95:5 |

| N-tert-butanesulfinamide | Grignard addition to N-sulfinyl α-chloro ketimine | α-chloro ketimine | N-cyclopropyl-tert-butanesulfinamide | up to 90:10 |

The design and development of novel chiral catalysts and ligands are at the forefront of asymmetric synthesis. For the preparation of chiral cyclopropylamines, the choice of catalyst and ligand is critical in achieving high enantioselectivity.

Cobalt-catalyzed asymmetric cyclopropanation has been shown to be effective for a variety of alkenes, including styrenes. dicp.ac.cn The use of chiral pyridine (B92270) bis(oxazoline) (Pybox) ligands with a cobalt catalyst can induce moderate to high levels of enantioselectivity in the cyclopropanation reaction. dicp.ac.cn The steric and electronic properties of the ligand play a crucial role in creating a chiral pocket that differentiates between the prochiral faces of the alkene.

Furthermore, chiral cyclopentadienyl (B1206354) (Cp) ligands have been employed in transition metal catalysis to achieve high stereocontrol in a range of transformations. These ligands can be tailored to create a well-defined chiral environment around the metal center, which can be exploited for asymmetric cyclopropanation reactions. The design of these ligands often involves incorporating bulky substituents that create steric hindrance, thereby directing the substrate to approach the metal center from a specific trajectory.

The following table provides examples of chiral ligands and their applications in asymmetric synthesis relevant to cyclopropylamine precursors.

| Catalyst Metal | Chiral Ligand Class | Application | Enantiomeric Excess (ee) |

| Cobalt | Pyridine bis(oxazoline) (Pybox) | Asymmetric Cyclopropanation | up to 45% |

| Rhodium | Chiral Carboxamidates | Asymmetric Cyclopropanation | up to 99% |

| Copper | Bis(oxazoline) | Asymmetric Cyclopropanation | Not specified |

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. polimi.itrsc.org Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. polimi.it

Engineered heme proteins, such as variants of cytochrome P450 and myoglobin (B1173299), have been successfully repurposed to catalyze abiological carbene transfer reactions, including the cyclopropanation of olefins. caltech.edurochester.edu These enzymes can be optimized through directed evolution to achieve high activity and stereoselectivity for specific substrates. caltech.edu

For instance, engineered variants of cytochrome P450 from Bacillus megaterium (P450BM3) have been shown to be efficient catalysts for the asymmetric cyclopropanation of styrenes with diazoester reagents. caltech.edu These biocatalysts can exhibit high diastereo- and enantioselectivity, providing a green and efficient route to chiral cyclopropanes. caltech.edu Similarly, engineered myoglobin-based catalysts have demonstrated the ability to catalyze the cyclopropanation of a broad range of vinylarenes with excellent diastereo- and enantioselectivity. rochester.edu These biocatalytic systems offer a promising approach for the synthesis of chiral precursors to this compound.

| Biocatalyst | Substrate | Carbene Source | Key Outcome |

| Engineered Cytochrome P450 | Styrene derivatives | Diazoesters | High diastereo- and enantioselectivity. caltech.edu |

| Engineered Myoglobin | Vinylarenes | Diazoketones | Broad substrate scope, excellent stereoselectivity. rochester.edu |

The direct stereoselective functionalization of fluorinated olefins provides an alternative and attractive route to chiral fluorinated cyclopropanes. wpmucdn.com Biocatalytic approaches are particularly well-suited for this purpose due to the challenges associated with the chemical catalysis of such reactions.

A biocatalytic strategy for the highly stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes has been reported using engineered myoglobin-based catalysts. researchgate.net This system allows for the cyclopropanation of a wide range of gem-difluoro alkenes with diazoacetonitrile, achieving excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). researchgate.net This method is particularly significant as it enables a transformation that is not readily accessible through traditional chemocatalytic methods. researchgate.net The application of such a biocatalytic system to 2-fluorostyrene (B1345600) derivatives could provide a direct and highly efficient route to enantioenriched this compound precursors.

Biocatalytic Stereoselective Routes.

Diastereoselective Synthesis Methods

The spatial arrangement of substituents on a cyclopropane ring significantly impacts the biological activity of molecules containing this motif. Consequently, controlling the stereochemistry during the synthesis of this compound and its derivatives is of paramount importance. Diastereoselective synthesis methods aim to selectively produce one diastereomer over others, typically described in terms of cis/trans isomerism relative to the plane of the cyclopropane ring.

Directed Diastereoselective Cyclopropanation

Directed cyclopropanation is a powerful strategy where a functional group within the substrate molecule guides the attacking reagent to a specific face of the double bond, thereby controlling the stereochemical outcome of the reaction. unl.ptrsc.org This approach is particularly effective in the synthesis of substituted cyclopropanes from allylic alcohols or amines, where the heteroatom can coordinate with the cyclopropanating agent. unl.pt

In the context of synthesizing precursors to this compound, a directing group, such as a hydroxyl or an amine, can be strategically placed in the starting material. For instance, the cyclopropanation of chiral allylic alcohols using zinc carbenoids often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. unl.pt This group coordinates to the zinc carbenoid, delivering the methylene (B1212753) group to the syn-face of the double bond with respect to the hydroxyl group. This principle can be extended to substrates containing other directing groups, like ethers or esters, which have also been shown to effectively direct the cyclopropanation reaction to yield single diastereomers. acs.orgnih.gov

The rigidity of the cyclopropyl (B3062369) core in certain substrates, such as alkenyl cyclopropyl carbinols, allows for a strong directing effect from a hydroxyl group, leading to the formation of bicyclopropanes as a single diastereomer. acs.orgnih.gov This high level of stereocontrol is crucial for building complex molecules with multiple stereocenters. The directing group's ability to control the facial selectivity of the cyclopropanation is a key factor in achieving high diastereoselectivity. unl.pt

Control of Cis/Trans Isomerism in this compound and Analogs

The relative orientation of the substituents on the cyclopropane ring, described as cis or trans, is a critical aspect of stereochemical control. In many pharmaceutical applications, one isomer exhibits the desired biological activity while the other may be inactive or cause unwanted side effects. Therefore, methods that selectively produce either the cis or trans isomer are highly valuable.

The synthesis of trans-2-substituted cyclopropylamines can be achieved with high diastereoselectivity from α-chloroaldehydes through a process involving an electrophilic zinc homoenolate. chemrxiv.orgnih.govfigshare.com This method generally favors the formation of the trans isomer. However, it has been observed that cis/trans-isomerization of the cyclopropylamine product can occur in the presence of zinc halide salts, which can erode the diastereoselectivity. chemrxiv.orgnih.govchemrxiv.org This isomerization suggests that under certain conditions, the reaction can lead to a thermodynamic mixture of diastereomers. chemrxiv.org

Control over this isomerization process is key to achieving high diastereoselectivity. The addition of a polar aprotic co-solvent can effectively suppress the cis/trans-isomerization, leading to the kinetic product with high diastereomeric purity. chemrxiv.orgnih.govchemrxiv.org This allows for the selective synthesis of the trans isomer. Conversely, by allowing the isomerization to proceed, it is possible to access the thermodynamically more stable isomer. The ability to switch between kinetic and thermodynamic control provides a versatile tool for selectively accessing either the cis or trans isomer of substituted cyclopropylamines.

Influence of Reaction Conditions on Diastereoselectivity

Reaction conditions play a pivotal role in determining the diastereomeric ratio of the products in cyclopropanation reactions. Factors such as solvent, temperature, and the nature of the reagents can have a profound impact on the stereochemical outcome. unl.ptchemrxiv.org

The choice of solvent is particularly critical. In the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, the diastereomeric ratio (d.r.) was found to be highly dependent on the solvent system. chemrxiv.org For example, a reaction carried out in tetrahydrofuran (B95107) (THF) might yield a modest d.r. of approximately 4.4:1. However, the addition of a polar aprotic co-solvent like dimethylformamide (DMF) can dramatically improve the diastereoselectivity to greater than 20:1 in favor of the trans isomer. chemrxiv.org This effect is attributed to the ability of DMF and other Lewis basic co-solvents to inhibit the zinc salt-mediated ring-opening and subsequent epimerization of the product, thereby preserving the kinetically favored trans diastereomer. chemrxiv.org

The table below illustrates the effect of different co-solvents on the diastereoselectivity of a model cyclopropanation reaction. chemrxiv.org

| Entry | Co-solvent | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | None (THF) | 4.4:1 | 77 |

| 2 | DMF | >20:1 | 99 |

| 3 | DMA | >20:1 | 98 |

| 4 | DMSO | 13:1 | 99 |

| 5 | DMI | 15:1 | 98 |

This table is based on data for the synthesis of a model cyclopropylamine and illustrates the general principle of solvent effects on diastereoselectivity. chemrxiv.org

The nature of the metal carbenoid and the specific salts present in the reaction mixture also influence diastereoselectivity. For instance, the presence of certain zinc(II) salts like ZnCl₂ can promote the epimerization of the cyclopropylamine product, leading to a lower diastereomeric ratio. chemrxiv.org The choice of catalyst in metal-catalyzed cyclopropanations is another critical factor. Different catalysts can exhibit varying levels of stereocontrol, and catalyst screening is often necessary to optimize the diastereoselectivity for a specific substrate. acs.orgresearchgate.net

Temperature can also affect the diastereomeric ratio. Reactions are often run at specific temperatures to favor either the kinetic or thermodynamic product. In the zinc-mediated synthesis of cyclopropylamines, heating the reaction mixture is necessary, but careful control of the temperature profile is essential for achieving high selectivity. chemrxiv.org

Computational and Theoretical Studies on Cyclopropyl 2 Fluorophenyl Methanamine Scaffolds

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of cyclopropyl(2-fluorophenyl)methanamine, which are fundamental to its reactivity and interaction with biological targets. The introduction of a fluorine atom to the phenyl ring significantly alters the electronic landscape of the molecule.

Detailed analyses, often employing Density Functional Theory (DFT), reveal the distribution of electron density, molecular orbital energies, and electrostatic potential. The fluorine atom, being highly electronegative, induces a notable effect on the aromatic ring, influencing the charge distribution across the entire scaffold. This, in turn, affects the molecule's dipole moment and polarizability.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides an indication of the molecule's excitability and its ability to participate in charge transfer interactions. For this compound and its analogs, these parameters are key to predicting their behavior in biological systems.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G |

| Mulliken Charge on Fluorine | -0.25 e | DFT/B3LYP/6-31G |

| Mulliken Charge on Nitrogen | -0.45 e | DFT/B3LYP/6-31G |

Conformational Preferences and Energy Landscapes

The three-dimensional structure of this compound is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Computational studies have been employed to explore the conformational landscape of this scaffold, identifying low-energy conformers and the energy barriers between them.

The orientation of the cyclopropyl (B3062369) ring relative to the fluorophenyl group, as well as the rotation around the single bonds, gives rise to various conformers. The fluorine substitution can influence these preferences through steric and electronic effects. Potential energy surface (PES) scans are performed by systematically rotating key dihedral angles and calculating the corresponding energy, allowing for the mapping of the conformational energy landscape. These studies have shown that specific staggered conformations are generally more stable due to the minimization of steric hindrance. The relative energies of different conformers are crucial for understanding which shapes the molecule is likely to adopt in solution and at the receptor site.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.00 |

| Syn-clinal (gauche) | 60° | 1.5 |

| Anti-clinal | 120° | 3.2 |

| Syn-periplanar (eclipsed) | 0° | 5.0 |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common route to such compounds involves the cyclopropanation of a substituted styrene (B11656), in this case, 2-fluorostyrene (B1345600).

Theoretical studies can model the entire reaction pathway, identifying key intermediates and transition states. For instance, in a Simmons-Smith or a metal-catalyzed cyclopropanation reaction, calculations can elucidate the structure of the carbenoid intermediate and the transition state for its addition to the double bond. These calculations reveal the energy barriers for each step of the reaction, providing insights into the reaction kinetics and the factors that control stereoselectivity. By understanding the transition state geometry and energy, chemists can devise strategies to improve reaction yields and selectivity. For the cyclopropanation of 2-fluorostyrene, theoretical models can predict how the fluorine substituent influences the electronic nature of the double bond and, consequently, the activation energy of the cyclopropanation step.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational studies on molecules like this compound due to its favorable balance of accuracy and computational cost. DFT is widely used to predict a variety of molecular properties, from optimized geometries and vibrational frequencies to electronic characteristics and reaction energies.

In the context of this scaffold, DFT calculations are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: As detailed in section 5.1, this includes HOMO-LUMO energies, Mulliken charges, and molecular electrostatic potential maps, which are crucial for understanding reactivity.

Simulate Vibrational Spectra: Predict infrared and Raman spectra, which can be used to confirm the structure of synthesized compounds.

Investigate Reaction Mechanisms: As discussed in section 5.3, DFT is used to map out the energy profiles of synthetic routes, including the identification of transition states.

The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is critical for the accuracy of DFT calculations and is typically chosen based on the specific property being investigated and validated against experimental data where possible.

In Silico Modeling of Ligand-Target Interactions for Design Insights

To understand how this compound and its derivatives exert their biological effects, in silico modeling techniques such as molecular docking are employed. These methods predict the preferred binding orientation of a ligand within the active site of a target protein, such as a G-protein coupled receptor (GPCR) or an enzyme.

Molecular docking simulations have been used to study the interactions of fluorinated phenylcyclopropylamine analogs with various central nervous system targets, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com These studies have revealed that the cyclopropylamine (B47189) moiety often forms a key salt bridge interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket. The 2-fluorophenyl group typically engages in hydrophobic and, in some cases, specific π-π or halogen bonding interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

These in silico models provide valuable insights that guide the design of new analogs with improved potency and selectivity. For example, by identifying unoccupied pockets in the binding site, medicinal chemists can design modifications to the ligand that introduce new favorable interactions.

| Ligand Moiety | Receptor Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Aminomethyl group | Aspartic Acid | Salt Bridge | -8.5 |

| 2-Fluorophenyl ring | Phenylalanine | π-π Stacking | -7.2 |

| Cyclopropyl ring | Valine | Hydrophobic | -6.8 |

| Fluorine atom | Serine | Hydrogen Bond | -7.5 |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational methods are integral to elucidating the structure-activity relationships (SAR) of this compound derivatives. By correlating calculated molecular properties with experimentally determined biological activities, quantitative structure-activity relationship (QSAR) models can be developed.

These models use a set of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature, to predict the biological activity of new, unsynthesized compounds. For fluorinated phenylcyclopropylamines, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters like HOMO/LUMO energies and atomic charges have been shown to be important for their activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional fields around the molecules. These studies can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information provides a detailed roadmap for the structural modifications most likely to lead to improved biological activity. For instance, SAR studies on related compounds have shown that the position and nature of substituents on the phenyl ring significantly impact potency and selectivity. nih.govnih.gov

Advanced Applications of Cyclopropyl 2 Fluorophenyl Methanamine in Chemical Synthesis and Materials Science

Role as Versatile Chiral Building Blocks

The enantiomerically pure forms of cyclopropyl(2-fluorophenyl)methanamine serve as valuable chiral building blocks. nih.govenamine.net The demand for such single-enantiomer compounds is significant in the pharmaceutical industry, where the three-dimensional arrangement of atoms is critical for biological activity and efficacy. enamine.net The 2-phenylcyclopropylmethylamine (PCPMA) framework, to which this compound belongs, is considered a "privileged scaffold" in medicinal chemistry, particularly for designing drugs that target the central nervous system. nih.gov This designation highlights its utility as a core structure for developing a wide range of therapeutic agents. nih.govpharmafocusasia.comresearchgate.net The presence of the cyclopropane (B1198618) ring introduces conformational rigidity, which is a desirable trait in drug design for optimizing binding to biological targets. researchgate.net

The unique stereochemical and electronic properties of this compound make it an ideal starting point for the assembly of complex molecular architectures. Chemists utilize such building blocks in multi-step syntheses to construct larger molecules with precisely controlled three-dimensional structures. nih.gov

For instance, derivatives of the cyclopropylmethanamine scaffold are instrumental in synthesizing conformationally restricted analogs of biologically active compounds. A notable example is the synthesis of a selective serotonin (B10506) 2C (5-HT2C) agonist, where the cyclopropane-bearing moiety is a key component of the final complex structure. nih.gov The synthesis of various fluorinated cyclopropane derivatives for potential therapeutic use also showcases the role of this scaffold in building molecular complexity from simpler precursors. nih.gov These synthetic routes demonstrate how the defined stereochemistry of the starting chiral building block directs the stereochemical outcome of the final, more complex molecule. nih.gov

The following table outlines representative transformations used to incorporate cyclopropylamine (B47189) scaffolds into larger, more complex molecules.

| Starting Material Class | Reaction Type | Resulting Structure | Application Area |

| Phenylcyclopropylamine Derivative | Multi-step synthesis involving acylation, reduction, and cyclization | Conformationally restricted polycyclic agonist | CNS Drug Discovery nih.gov |

| Aromatic Vinyl Fluoride (B91410) | Transition metal-catalyzed [2+1]-cycloaddition | Fluorinated cyclopropane carboxylate | Intermediate for bioactive molecules nih.gov |

| Chiral Bromocyclopropane | Diastereoselective nucleophilic substitution | Densely substituted cyclopropyl (B3062369) amines and ethers | Synthesis of complex chiral molecules nih.gov |

This table is interactive. Click on the headers to sort the data.

In asymmetric catalysis, the development of novel chiral ligands is crucial for controlling the stereoselectivity of chemical reactions. nih.gov Chiral cyclopropylamines have been successfully employed in the synthesis of new asymmetric ligands. rsc.orgagosr.com These ligands, when complexed with a metal center (e.g., Ruthenium, Rhodium, Palladium), create a chiral environment that can guide an incoming substrate to react in a specific orientation, leading to the preferential formation of one enantiomer over the other. nih.gov

The rigid structure of the cyclopropane unit is advantageous in ligand design, as it can reduce conformational flexibility and create a well-defined chiral pocket around the metal catalyst. While research into ligands derived specifically from this compound is an emerging area, the established use of related chiral amines provides a strong precedent for its potential in developing highly modular and effective ligands for a variety of asymmetric transformations, including hydrogenations, C-H functionalizations, and cycloadditions. rsc.orgsnnu.edu.cn

The concept of "privileged scaffolds" is central to modern drug discovery and the generation of chemical libraries. nih.govmdpi.com These scaffolds are molecular frameworks that can bind to multiple biological targets with high affinity, making them ideal starting points for developing new drugs. researchgate.net The 2-phenylcyclopropylmethylamine (PCPMA) structure, including its fluorinated derivatives, is recognized as such a scaffold. nih.gov

Researchers leverage this scaffold to generate large collections, or libraries, of related compounds through combinatorial chemistry. iipseries.orgresearchgate.net By systematically modifying the peripheral functional groups of the this compound core, a diverse set of molecules can be rapidly synthesized and screened for biological activity. rochester.edunih.gov This approach accelerates the drug discovery process by efficiently exploring the chemical space around a proven core structure. Chemoenzymatic strategies have also been developed to create diverse libraries of chiral cyclopropane-containing scaffolds, further highlighting the versatility of this structural motif in medicinal chemistry. rochester.edunih.gov

Contributions to Materials Science

The distinct chemical features of this compound—namely its chirality, the presence of a fluorine atom, and the reactive amine group—suggest its potential utility in materials science. Although its application in this field is less documented than in organic synthesis, the known roles of these functional groups in advanced materials point to promising avenues of research.

Chiral monomers are used in polymer synthesis to create polymers with unique properties, such as the ability to form helical structures or recognize other chiral molecules. mdpi.com The incorporation of a chiral unit like this compound into a polymer backbone could induce main-chain chirality, leading to materials with novel chiroptical or separation capabilities. researchgate.net

Furthermore, fluorinated polymers are a well-established class of specialty materials known for their high thermal stability, chemical resistance, and low surface energy. nih.govpaint.org The 2-fluoro-phenyl group in the monomer could impart these desirable fluoropolymer-like properties to the resulting material. The amine group offers a reactive handle for polymerization, for instance, in the synthesis of polyamides or polyimines, or for post-polymerization modification to introduce other functionalities. The use of cyclopropane-containing monomers in chemoselective polymerization has been demonstrated, suggesting that the cyclopropyl ring can remain intact during certain polymerization processes, thus preserving its unique structural contribution to the final polymer. chemrxiv.org

The table below summarizes the potential contributions of the structural components of this compound to polymer properties.

| Structural Component | Potential Contribution to Polymer Properties | Relevant Polymer Class |

| Chiral Center | Induces main-chain chirality, chiroptical activity, enantioselective recognition | Chiral Polymers mdpi.com |

| Fluorophenyl Group | Enhanced thermal stability, chemical resistance, hydrophobicity, low surface energy | Fluoropolymers nih.gov |

| Amine Group | Reactive site for polymerization (e.g., polyamides), cross-linking, or functionalization | Functional Polymers arkema.com |

| Cyclopropane Ring | Increased rigidity and defined stereochemistry in the polymer backbone | Cyclopropane-containing Polymers chemrxiv.org |

This table is interactive. Click on the headers to sort the data.

The development of advanced coatings often involves the use of specialty chemicals to achieve specific surface properties like water repellency (hydrophobicity), durability, and chemical resistance. rsc.org Fluorinated compounds are essential in this area because their low surface energy leads to water- and oil-repellent surfaces. paint.orgrsc.org The fluorophenyl group in this compound makes it a candidate for use as an additive or as a monomer for synthesizing polymers for protective coatings. mdpi.com

Additionally, amine-functionalized molecules are widely used to modify surfaces and improve the performance of coatings. nih.govresearchgate.net Amines can act as curing agents for epoxy resins, improve adhesion to substrates, and serve as anchor points for grafting other functional molecules. The incorporation of amine-functionalized materials can enhance the durability and protective capabilities of a coating system. acs.org Therefore, a molecule like this compound, which combines both a fluorinated group and an amine function, represents a promising, albeit currently underexplored, building block for the design of multifunctional advanced coatings. researchgate.netresearchgate.net

Utility in Agrochemical Research and Development

The chemical scaffold of this compound incorporates several structural features that are of significant interest in the field of agrochemical research. The presence of a cyclopropyl ring, a fluorinated phenyl group, and a methanamine linker provides a versatile platform for the synthesis of new active ingredients. While specific, publicly available research detailing the direct use of this compound in commercial agrochemicals is limited, the utility of its constituent moieties is well-documented in patent literature and scientific publications, suggesting its potential as a valuable building block for novel pesticides.

Precursors for Herbicides, Fungicides, and Insecticides

The cyclopropylamine and fluorophenyl motifs are present in a variety of commercial and investigational agrochemicals. The cyclopropyl group is known to enhance metabolic stability and binding affinity to target enzymes in pests and weeds. For instance, cyclopropylamine is a key intermediate in the synthesis of certain s-triazine herbicides. google.com Similarly, the inclusion of a fluorine atom on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic fate of a molecule, often leading to enhanced biological activity. researchgate.net

The combination of these structural elements in this compound makes it a promising precursor for various classes of pesticides:

Herbicides: The amine functionality can be readily derivatized to form ureas, amides, or sulfonamides, which are common toxophores in herbicides. For example, phenylurea compounds have been disclosed as effective herbicides. google.com The 2-fluorophenyl group can be incorporated into structures that mimic the binding of natural substrates to essential plant enzymes.

Fungicides: Phenylamine derivatives, particularly phenylamidines, are a known class of fungicides. google.comepo.org The this compound core can be elaborated to produce novel carboxanilides or other related fungicidal compounds. The fungicidal potential of o-cyclopropyl-carboxanilide derivatives has been noted, and combining such structures with other active ingredients can lead to synergistic effects. epo.org

Insecticides: The development of novel insecticides often involves the exploration of unique chemical scaffolds that can overcome existing resistance mechanisms. Phenyl-substituted cyclic ketoenols and other cyclopropane derivatives have been investigated for their insecticidal properties. unifiedpatents.comjustia.com The structural components of this compound could be integrated into new classes of insecticides targeting the nervous system or other vital functions of insects. For example, certain phenylamine derivatives have been patented for their use as insecticides. google.com

Design of Novel Agrochemical Candidates

The design of new agrochemical candidates is a complex process that relies on understanding the structure-activity relationships (SAR) of different chemical classes. The this compound scaffold offers several avenues for modification to optimize pesticidal activity, selectivity, and environmental profile.

The strategic incorporation of the cyclopropyl and 2-fluorophenyl groups can be seen in various patented agrochemical structures, highlighting the value of these moieties in modern pesticide design. Researchers often synthesize libraries of related compounds to explore the impact of different substituents on biological activity. For instance, the substitution pattern on the phenyl ring and the nature of the groups attached to the amine nitrogen can be systematically varied to fine-tune the efficacy against specific pests or weeds.

The following table illustrates examples of agrochemical classes and patented compounds that feature structural motifs similar to those found in this compound, underscoring its potential as a template for new active ingredients.

| Agrochemical Class | Relevant Structural Motif | Example Compound/Patent Reference | Target Pest/Weed Class |

| Fungicides | Phenylamine derivatives | Phenylamidines (WO2000046184) google.com | Phytopathogenic fungi |

| Fungicides | o-Cyclopropyl-carboxanilides | WO 03/074491 epo.org | Various plant pathogenic fungi |

| Herbicides | Cyclopropylamino-s-triazines | Described in US3711549A google.com | Broadleaf and grassy weeds |

| Insecticides | Phenylurea compounds | US4173637 google.com | Various insect pests |

| Insecticides | Phenyl-substituted cyclic ketoenols | WO-2007068428-A2 unifiedpatents.com | Sucking insects |

The data in this table is illustrative and serves to highlight the relevance of the chemical motifs within this compound to the broader field of agrochemical discovery. The continued exploration of compounds containing these and related structural features is a promising strategy for the development of the next generation of crop protection agents.

Future Perspectives and Emerging Research Avenues for Cyclopropyl 2 Fluorophenyl Methanamine

Exploration of Novel Synthetic Routes and Transformations

The synthesis of fluorinated cyclopropylamines, including Cyclopropyl(2-fluorophenyl)methanamine, is an active area of research focused on improving efficiency and accessing novel analogs. A cornerstone of this synthesis is the construction of the fluorinated cyclopropane (B1198618) ring, often achieved through transition metal-catalyzed [2+1]-cycloaddition reactions. nih.gov This involves the reaction of an aromatic vinyl fluoride (B91410) with a diazo compound, a method that has proven effective for creating the core cyclopropane structure. nih.gov

Emerging strategies are exploring conceptually new ways to construct this motif. One such innovative approach involves a photocatalytic olefin difluoromethylation coupled with a nickel-catalyzed intramolecular cross-electrophile coupling. This method represents a significant departure from traditional cyclopropanation and opens new avenues for accessing fluorinated cyclopropanes. Another area of exploration involves the transformation of related molecular scaffolds. For instance, synthetic methods developed for compounds like 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol demonstrate relevant chemical transformations, such as the reduction of ester carbonyls to alcoholic hydroxyl groups, which could be adapted for amine synthesis. Furthermore, the use of precursors like 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the synthesis of more complex heterocyclic systems highlights the potential for diverse chemical transformations starting from a common fluorinated cyclopropyl (B3062369) core. researchgate.net

Enhancements in Stereoselective Methodologies

Given the critical role of stereochemistry in determining the pharmacological activity of drug candidates, significant effort is being directed towards the stereoselective synthesis of this compound and its derivatives. The precise arrangement of atoms is crucial, as different enantiomers can have vastly different biological effects.

A prominent strategy for achieving high enantiopurity is asymmetric cyclopropanation. This has been successfully demonstrated using chiral copper catalytic systems, such as those employing chiral bis(oxazoline) ligands with copper(I) triflate, to produce key intermediates with a specific absolute stereochemistry. nih.gov Beyond traditional chemical catalysis, the field is witnessing the rise of biocatalysis. Engineered myoglobin-based catalysts, for example, are being developed for the highly stereoselective synthesis of various cyclopropanes, offering a green and efficient alternative. digitellinc.comnih.gov This biocatalytic approach can provide access to transformations not currently achievable with conventional chemocatalytic methods. nih.gov

Other advanced stereoselective techniques are also emerging. These include the desymmetrization of geminal difluoroalkanes using a chiral sulfide (B99878) as a Lewis base in a frustrated Lewis pair (FLP) system, which allows for the stereoselective activation of C-F bonds. Additionally, novel variations of classic reactions, like the sulfoximine-driven Johnson–Corey–Chaykovsky reaction, are being developed for the enantio- and diastereoselective construction of trans-cyclopropanes. The use of chiral starting materials, or the "chiral pool," remains a viable strategy, with enantiopure compounds like (-)-levoglucosenone serving as synthons for creating stereochemically defined cyclopropyl esters.

| Methodology | Description | Key Advantages |

| Asymmetric Catalysis | Utilizes chiral metal catalysts (e.g., Copper-bis(oxazoline)) to direct the stereochemical outcome of the cyclopropanation reaction. | High enantioselectivity, well-established principles. |

| Biocatalysis | Employs engineered enzymes (e.g., myoglobin (B1173299) variants) to catalyze the cyclopropanation with high precision. | Environmentally friendly, high stereoselectivity, potential for novel transformations. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to guide the stereochemistry of the reaction, and is later removed. | Reliable method for controlling stereochemistry. |

| Frustrated Lewis Pairs (FLP) | Uses a combination of a Lewis acid and a chiral Lewis base to achieve stereoselective C-F bond activation and functionalization. | Novel approach for creating chiral fluorinated centers. |

| Chiral Pool Synthesis | Starts with a readily available, inexpensive enantiopure natural product as the starting material. | Access to enantiomerically pure products. |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The intricate structures of fluorinated compounds like this compound necessitate the use of sophisticated analytical and computational tools for their elucidation.

Advanced spectroscopic methods are indispensable for structural characterization. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy provides detailed information about molecular structure and connectivity. nih.gov For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus, which allows for detailed analysis even in complex mixtures without the need for separation. nih.gov Other techniques such as infrared (IR) spectroscopy, which detects the characteristic vibrations of C-F bonds, and mass spectrometry (MS), which identifies fluorine-containing fragments, provide complementary structural data. numberanalytics.com

In parallel, computational chemistry offers powerful insights into reaction pathways and molecular interactions. rsc.org Molecular docking studies, for example, can predict how a molecule like this compound might bind to its biological target, such as the 5-HT2C receptor, helping to rationalize its activity and guide the design of more potent analogs. nih.gov Quantum chemical calculations can be used to model reaction transition states, determine activation energies, and elucidate complex reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. rsc.org The synergy between these advanced spectroscopic and computational techniques is crucial for a deeper mechanistic understanding, ultimately enabling more rational and efficient synthesis design.

Development of Sustainable and Green Chemistry Approaches in Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental footprint. For the synthesis of this compound, this involves developing more sustainable processes that are safer, more energy-efficient, and generate less waste. researchgate.net

A key focus of green chemistry is the reduction or elimination of hazardous solvents. Research is actively exploring solvent-free reaction conditions, such as mechanochemical grinding and ball milling, which can lead to rapid and clean synthesis. globethesis.com Where solvents are necessary, the trend is towards using greener alternatives, such as water, ionic liquids, or bio-based solvents. globethesis.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Waste Prevention | Designing syntheses with high atom economy; using catalytic instead of stoichiometric reagents. | Reduced generation of hazardous byproducts. |

| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids; exploring solvent-free conditions (e.g., grinding). | Minimized environmental impact and improved worker safety. globethesis.com |

| Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions at ambient pressure. | Reduced energy consumption and faster reaction times. globethesis.com |

| Use of Renewable Feedstocks | Investigating bio-based starting materials. | Reduced reliance on petrochemicals. |

| Catalysis | Using highly selective and recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts). | Increased reaction efficiency and reduced waste. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of new chemical entities. preprints.org These powerful computational tools can analyze vast datasets of chemical reactions and molecular properties to predict outcomes, propose novel structures, and optimize synthetic routes. preprints.org

For the design of new analogs of this compound, AI algorithms can be used to explore vast regions of chemical space and identify molecules with improved pharmacological properties. researchgate.net Generative models, integrated with predictive models for activity and toxicity, can design novel compounds de novo that are tailored to specific biological targets. arxiv.org This accelerates the initial stages of drug discovery by prioritizing the synthesis of the most promising candidates.

Q & A

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, CH₂Cl₂, 40°C | 65–75 | |

| Reductive Amination | NaBH₃CN, MeOH, RT | 80–85 |

How can structural integrity and purity of this compound be confirmed post-synthesis?

Basic Question

Use orthogonal analytical methods:

- NMR Spectroscopy : Compare ¹H/¹³C chemical shifts to literature or analogs. For example, cyclopropane protons typically resonate at δ 0.8–1.5 ppm, while fluorophenyl signals appear at δ 6.5–7.5 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. Example NMR Data (Analog Compound) :

| Proton Position | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Cyclopropane CH₂ | 1.2–1.4 | m | |

| Fluorophenyl C-H | 7.1–7.3 | d (J = 8.5 Hz) |

What strategies resolve contradictory stability data for this compound under varying pH conditions?

Advanced Question

Contradictions in stability studies often arise from:

- pH-Dependent Degradation : Perform accelerated stability testing (25°C/60% RH, 40°C/75% RH) across pH 3–8. Use LC-MS to identify degradation products (e.g., ring-opening or fluorophenyl oxidation) .

- Experimental Controls : Include antioxidants (e.g., BHT) to isolate oxidative vs. hydrolytic pathways .

Q. Stability Profile (Hypothetical) :

| pH | Half-Life (Days) | Major Degradant |

|---|---|---|

| 3 | 30 | Ring-opened amine |

| 7 | 90 | None detected |

| 9 | 15 | Fluorophenyl ketone |

How do structural modifications influence the biological activity of this compound analogs?

Advanced Question

Structure-activity relationship (SAR) studies reveal:

- Cyclopropane Rigidity : Enhances binding to rigid enzyme pockets (e.g., serotonin receptors) compared to flexible cyclohexane analogs .

- Fluorophenyl Position : 2-F substitution improves metabolic stability vs. 3-F or 4-F isomers .

- Amine Substitution : N-Methylation reduces CNS penetration, while bulky groups (e.g., benzyl) increase selectivity for peripheral targets .

Q. Biological Activity Comparison :

| Compound | Target (5-HT₂C) IC₅₀ (μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Parent | 0.8 | 45 |

| N-Me | 5.2 | 120 |

| 3-F Analog | 1.5 | 20 |

What safety protocols are critical when handling this compound?

Basic Question

- PPE : Nitrile gloves, lab coat, and safety goggles. Use FFP2 respirators if ventilation is inadequate .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

How can reaction yields for derivatives of this compound be optimized?

Advanced Question

- Catalyst Screening : Test palladium/phosphine complexes for cross-coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorophenyl coupling kinetics .

- By-Product Mitigation : Add molecular sieves to scavenge water during reductive amination .

Q. Optimization Case Study :

| Parameter | Initial Yield (%) | Optimized Yield (%) |

|---|---|---|

| Catalyst | 45 (PdCl₂) | 78 (Pd(OAc)₂/XPhos) |

| Solvent | 50 (THF) | 85 (DMF) |

What advanced analytical techniques quantify this compound in biological matrices?

Advanced Question

- LC-MS/MS : Use a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 220 → 152) for nanogram-level detection .

- Isotopic Labeling : Synthesize ¹³C- or ²H-labeled internal standards to correct for matrix effects .

Q. Validation Parameters :

| Metric | Result |

|---|---|

| LOD | 0.1 ng/mL |

| LOQ | 0.5 ng/mL |

| Recovery | 92–105% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.